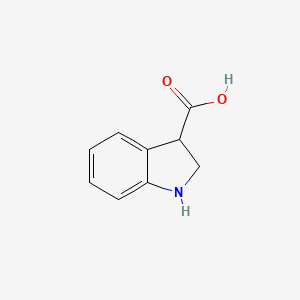

Indoline-3-carboxylic acid

Übersicht

Beschreibung

Indoline-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photophysical Behavior and Fluorescence Probing

Indoline-3-carboxylic acid (I3CA) and its analogues exhibit intriguing photophysical behavior, with potential applications as fluorescent probes. The fluorescence properties of I3CA make it a suitable analogue of proline for use in peptides and proteins. Its photophysical characteristics, including pH-dependent absorption and fluorescence, offer unique possibilities for research in biochemistry and molecular biology (Allen et al., 2003).

Synthesis of N-Acyl Indolines

I3CA can be synthesized through novel methods, such as the one-pot cyclization of 2-aminophenethyl alcohols. This process facilitates the creation of biologically significant indolines, further expandable to indoles and oxindoles. This approach is noted for its efficiency, scalability, and cost-effectiveness, underlining its importance in pharmaceutical research (Wang et al., 2007).

Construction of Indoline Alkaloid Skeletons

Indoline alkaloids are notable for their complex structures and potent biological activities. I3CA plays a role in the construction of these skeletons, using cyclopropanation as a key reaction. This method is significant in developing diverse alkaloid structures, highlighting its utility in synthetic organic chemistry (Zhang et al., 2011).

Metal-Free Synthesis in Water

I3CA can be synthesized in a metal-free environment, emphasizing green chemistry principles. This synthesis method is not only environmentally friendly but also showcases the versatility of I3CA in chemical reactions (Liu & Wang, 2017).

Design of New Stable Secondary Structures

Indoline-2-carboxylic acid derivatives, closely related to I3CA, have been studied for their potential in designing new secondary structures. Their unique conformational properties in polar solvents make them candidates for developing innovative materials and molecular designs (Pollastrini et al., 2021).

Synthesis of Chiral Indoline Derivatives

I3CA derivatives have been synthesized to create chiral molecules, pivotal in developing pharmaceuticals and fine chemicals. The high yields and structural confirmation of these derivatives underline their importance in synthetic chemistry (Ning et al., 2012).

Applications in Catalysis and Organic Synthesis

I3CA is involved in various synthetic pathways, including the aza-Friedel-Crafts reactions and decarboxylative amination. These reactions are crucial for the synthesis of biologically active compounds and highlight the versatility of I3CA in organic synthesis (Shirakawa & Kobayashi, 2006).

Wirkmechanismus

Target of Action

Indoline-3-carboxylic acid, like other indole derivatives, is known to interact with various biological targets. Indole compounds have unique properties of mimicking peptide structures and reversible binding to enzymes . They are of great exploitative value in the regulation of plant growth, stimulating root and fruit formation, and activating the plant’s immune system against biotic and abiotic factors harmful to the plant .

Mode of Action

The mode of action of this compound involves its interaction with these targets, leading to various physiological and biochemical changes. For instance, indole compounds bind to hormone receptors in plant cells to form complexes that recognize hormone signals, triggering a series of physiological and biochemical reactions in the plant .

Biochemical Pathways

This compound affects several biochemical pathways. In plants, it is synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The induction of salicylic acid (SA) and jasmonic acid (JA) biosynthesis can be induced, resulting in the hypersensitive reaction (HR) of the plant cell, which leads to its death to protect the plant from further colonization of pests and diseases .

Pharmacokinetics

It is known that indole and its derivatives, produced by the metabolism of tryptophan catalyzed by intestinal microorganisms, can circulate in the plasma, exerting a variety of local and heterotopic biological effects .

Result of Action

The result of the action of this compound is the regulation of plant growth and enhancement of plant resistance to biotic and abiotic stresses . It also plays a role in activating the plant’s immune system, making it better defend against agricultural pests and diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of molecular oxygen can affect the synthesis of indole-3-carboxylic acids . Additionally, the gut microbiota is involved in the bioconversion of indoles from tryptophan, which is an essential amino acid derived entirely from the diet .

Safety and Hazards

Indoline-3-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .

Zukünftige Richtungen

The synthesis of Indoline-3-carboxylic acid and its derivatives has attracted the attention of the chemical community due to their significant biological properties . Future research may focus on developing new methods for the synthesis of this compound and its derivatives, as well as exploring their potential applications in various fields .

Biochemische Analyse

Biochemical Properties

Indoline-3-carboxylic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the biosynthesis of indolic compounds . These interactions are typically characterized by the formation of enzyme-substrate complexes, which facilitate the conversion of this compound into other biologically active compounds. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the expression of genes involved in cell growth and differentiation . It also impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites. These effects are crucial for understanding the potential therapeutic applications of this compound in treating various diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in the inhibition or activation of enzyme activity, leading to changes in metabolic pathways and gene expression. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of indolic compounds, thereby modulating the levels of these compounds in cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as promoting cell growth and differentiation . At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biologically active compounds . These interactions can affect metabolic flux and the levels of key metabolites in cells. For example, this compound can be converted into indole-3-acetic acid, a compound known for its role in plant growth and development. Understanding these metabolic pathways is crucial for elucidating the biological functions of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cell membranes and its accumulation in specific cellular compartments. The localization and accumulation of this compound can influence its biological activity and its effects on cellular function.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biological effects . The targeting of the compound to these compartments is often mediated by targeting signals and post-translational modifications. For instance, this compound can be directed to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and its potential therapeutic applications.

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)7-5-10-8-4-2-1-3-6(7)8/h1-4,7,10H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHBTEVUVWXEBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599284 | |

| Record name | 2,3-Dihydro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39891-70-8 | |

| Record name | 2,3-Dihydro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydro-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

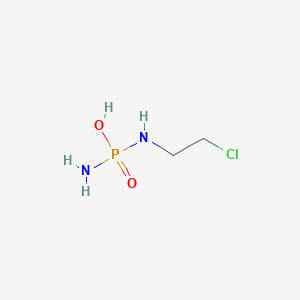

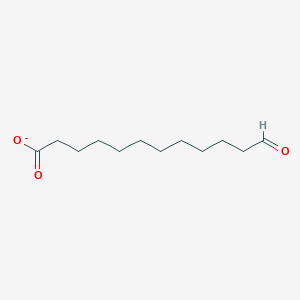

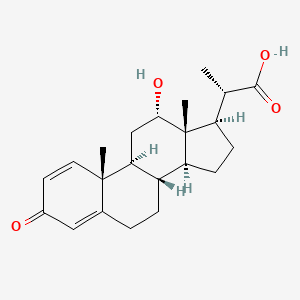

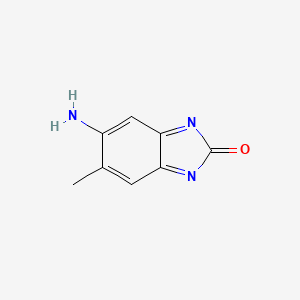

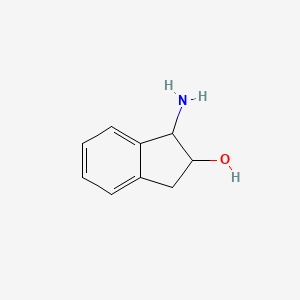

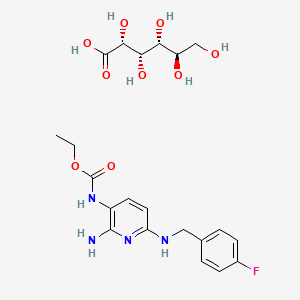

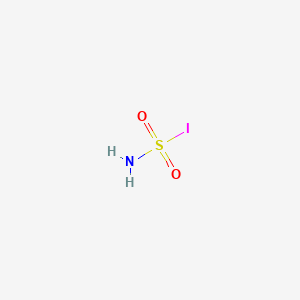

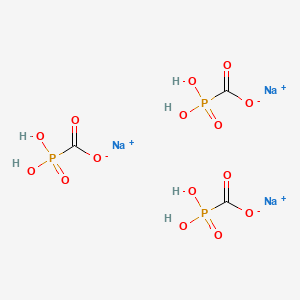

Feasible Synthetic Routes

Q1: What makes Indoline-3-carboxylic acid a promising organocatalyst?

A: this compound has emerged as a valuable organocatalyst, particularly for asymmetric Mannich-type reactions. Research has shown its ability to effectively catalyze the reaction of enolizable aldehydes with aldimines, resulting in the formation of Mannich bases with excellent anti-diastereoselectivity (up to 96% d.e.) and enantioselectivity (up to < 98% e.e.) at low temperatures (-55 °C) [, ]. This high level of stereocontrol is crucial for synthesizing enantiomerically pure compounds, which are essential in various fields, including pharmaceuticals and materials science.

Q2: How does the structure of this compound contribute to its catalytic activity?

A: The presence of both a carboxylic acid group and a chiral center at the indoline ring's 3-position are key structural features responsible for the catalytic activity of this compound []. Researchers have investigated structural analogs, including diphenylcarbinol and O-protected silyl ether derivatives. While these analogs showed some activity, they did not achieve the same levels of diastereo- and enantioselectivity as the carboxylic acid, highlighting the crucial role of this functional group in promoting the desired stereochemical outcome [].

Q3: Are there any specific examples of reactions where this compound has been successfully employed?

A: Beyond its success in asymmetric Mannich-type reactions, this compound has shown promise in other synthetic applications. Notably, it plays a key role in a visible-light photoredox-catalyzed process that facilitates the dearomative arylcarboxylation of indoles with CO2 []. This multicomponent reaction provides a green and efficient pathway for synthesizing functionalized indolines, highlighting the versatility of this compound in organic synthesis.

Q4: Is there any research on the environmental impact of this compound?

A: Interestingly, research has identified a bacterium, Pseudomonas aeruginosa Gs, isolated from mangrove sediment, capable of aerobically degrading 3-methylindole (skatole) []. This bacterium utilizes 3-methylindole as its sole carbon and energy source, metabolizing it through a pathway that involves this compound as an intermediate, eventually leading to the formation of indoline-3-ol []. This finding suggests a potential biodegradation pathway for this compound in the environment, which could be relevant for understanding its environmental fate and impact.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-3-[3-(4-propan-2-ylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1258325.png)

![5-[(E)-6-cyclohexylhex-3-enyl]-1H-imidazole](/img/structure/B1258329.png)